methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate
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Description
Methyl 4-[(E)-N’-hydroxycarbamimidoyl]benzoate is a chemical compound with the molecular weight of 194.19 . It is a white to off-white to yellow powder or crystals . The IUPAC name for this compound is methyl 4-[(hydroxyamino)(imino)methyl]benzoate .
Molecular Structure Analysis
The InChI code for methyl 4-[(E)-N’-hydroxycarbamimidoyl]benzoate is 1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
Methyl 4-[(E)-N’-hydroxycarbamimidoyl]benzoate is a solid at room temperature . It should be stored in a refrigerator, in a dark place, and in an inert atmosphere .Safety and Hazards
Mechanism of Action
(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate, also known as methyl 4-[(E)-N’-hydroxycarbamimidoyl]benzoate, is a chemical compound with the molecular formula C9H10N2O3
Biochemical Pathways
Based on its structure, it could potentially be involved in pathways related to nitrogen metabolism or pathways involving similar ester compounds .
Pharmacokinetics
Metabolism would likely involve the liver, and excretion would likely occur through the urine .
Properties
IUPAC Name |
methyl 4-[(E)-N'-hydroxycarbamimidoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHWNCLZGNNKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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